molecular formula C14H10N2O6 B3825700 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid

5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid

Cat. No. B3825700
M. Wt: 302.24 g/mol
InChI Key: XPAJBTDFNXLVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid, also known as NBD-HABA, is a synthetic fluorescent probe that is widely used in biochemical and physiological research. It is a small molecule that can selectively bind to proteins, peptides, and other biomolecules, making it a valuable tool for studying their structure, function, and interactions.

Mechanism of Action

5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid works by binding to the amino acid residues of proteins and peptides, particularly lysine and arginine. This binding causes a conformational change in the molecule, which leads to a change in its fluorescence properties. The fluorescence of 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid is highly sensitive to its microenvironment, such as pH, polarity, and viscosity, making it a valuable tool for studying the structural and functional properties of biomolecules.
Biochemical and Physiological Effects:
5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not affect their enzymatic activity, stability, or folding. However, the presence of 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid can alter the microenvironment of the biomolecule, which may affect its interactions with other molecules. Therefore, it is important to use 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid with caution and to validate its effects on the biomolecule of interest.

Advantages and Limitations for Lab Experiments

The advantages of using 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid in lab experiments include its high sensitivity and specificity, ease of use, and compatibility with various analytical techniques. It is also a relatively inexpensive and widely available fluorescent probe. However, 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid has some limitations, including its narrow excitation and emission spectra, which may limit its use in multiplex experiments. It is also sensitive to photobleaching and quenching, which may affect its accuracy and reproducibility.

Future Directions

There are several future directions for the use of 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid in scientific research. One direction is to develop new derivatives of 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid with improved fluorescence properties, such as broader excitation and emission spectra. Another direction is to use 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid in combination with other fluorescent probes to enable multiplex experiments. Additionally, 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid can be used in vivo to study the structure and function of biomolecules in living organisms. Finally, 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid can be used in drug discovery and development to identify potential drug targets and screen for potential drug candidates.
In conclusion, 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid is a valuable tool for scientific research, particularly in the fields of biochemistry, biophysics, and molecular biology. Its high sensitivity and specificity make it a valuable tool for studying the structure and function of biomolecules. However, its limitations should be taken into consideration when designing experiments. There are several future directions for the use of 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid in scientific research, which will further enhance its utility and applicability.

Scientific Research Applications

5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid has a wide range of applications in scientific research, particularly in the fields of biochemistry, biophysics, and molecular biology. It can be used to study the binding properties of proteins and peptides, monitor enzymatic reactions, and measure protein-protein interactions. 5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid can also be used as a fluorescent tag to label biomolecules for imaging and detection purposes. Its high sensitivity and specificity make it a valuable tool for drug discovery and development.

properties

IUPAC Name

5-hydroxy-2-[(2-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-8-5-6-11(10(7-8)14(19)20)15-13(18)9-3-1-2-4-12(9)16(21)22/h1-7,17H,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAJBTDFNXLVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-{[(2-nitrophenyl)carbonyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.